REACTION_CXSMILES
|
[CH:1]([NH:4][C:5](=[O:16])[NH:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=1)C(O)=O)([CH3:3])[CH3:2].NC1C=C(C=CN=1)[C:21]([O:23]CC)=[O:22].NC1C=CC(C(OC)=O)=CN=1>>[CH:1]([NH:4][C:5](=[O:16])[NH:6][C:7]1[CH:8]=[CH:9][C:13]([C:21]([OH:23])=[O:22])=[CH:14][N:15]=1)([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(NC=1C=C(C(=O)O)C=CN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=O)OC)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)NC(NC1=NC=C(C(=O)O)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |